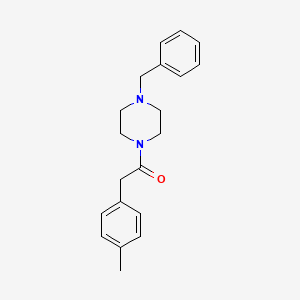
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a methylphenyl group attached to the ethanone moiety
準備方法
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone typically involves the reaction of 4-benzylpiperazine with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. It may exhibit activity as a neurotransmitter modulator or receptor antagonist.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors to influence neuronal signaling.
類似化合物との比較
1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone can be compared with other piperazine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical properties and biological activity.
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone:
1-(4-Benzylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone: The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-9-18(10-8-17)15-20(23)22-13-11-21(12-14-22)16-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVPLWRRRYYGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
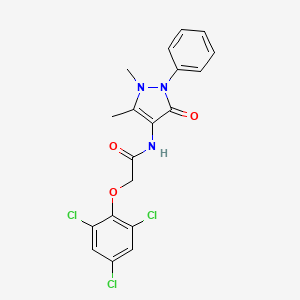
![(3E)-3-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}PROPANE-1,2-DIOL](/img/structure/B5782246.png)
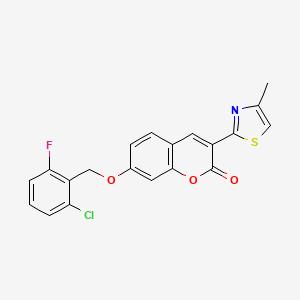
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)
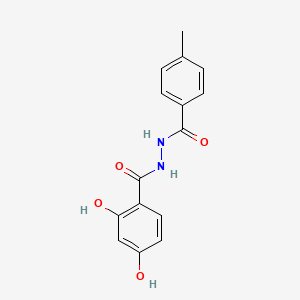
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
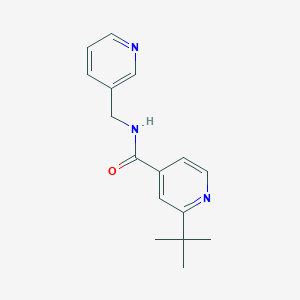
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
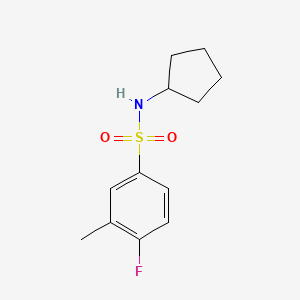
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
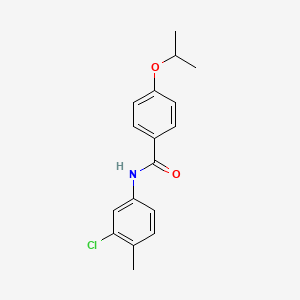
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)
